1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone
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Overview
Description
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone is a complex organic compound with a fluorophenyl and a tetrazole moiety, linked by a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone can be synthesized using a multi-step process that involves:
Formation of the Tetrazole Ring: : Typically initiated by reacting 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide, which is then cyclized to form 1-(4-fluorophenyl)-1H-tetrazole under appropriate conditions.
Piperazine Introduction: : This involves coupling the 1-(4-fluorophenyl)-1H-tetrazole with 1-chloromethyl-4-substituted piperazine in the presence of a base to form the intermediate compound.
Methoxyethanone Attachment: : The final step entails reacting the piperazine intermediate with 2-bromoethanone methoxy to form the target compound.
Industrial Production Methods
On an industrial scale, the production would typically follow optimized versions of the above steps, often employing batch or continuous-flow reactors to ensure high yield and purity. Advanced purification techniques such as recrystallization, distillation, and chromatography are employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone undergoes various reactions:
Oxidation: : The piperazine ring can undergo oxidation under harsh conditions, typically in the presence of strong oxidizing agents.
Reduction: : Specific reduction reactions can target the tetrazole ring to yield amine derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions due to the presence of reactive groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, etc.
Reduction: : Lithium aluminum hydride, sodium borohydride, etc.
Substitution: : Alkyl halides, acyl halides, under basic or acidic conditions.
Major Products
Oxidation: : Hydroxylated derivatives of the piperazine ring.
Reduction: : Amine derivatives of the tetrazole ring.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone has several applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: : Investigated for potential therapeutic uses, such as anti-inflammatory or antimicrobial agents.
Industry: : Utilized in the development of specialized materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: : It can affect pathways related to inflammation, microbial growth, and other biological processes.
Comparison with Similar Compounds
Unique Properties
Compared to similar compounds, 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone stands out due to its combined tetrazole and piperazine structure, providing a unique interaction profile with biological targets.
Similar Compounds
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone: : Similar structure with a chlorine atom instead of a fluorine atom.
1-(4-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone: : Contains a bromine atom instead of a fluorine atom.
1-(4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone: : Contains a methyl group instead of a fluorine atom.
That’s quite a fascinating compound you’ve got there! Its multifaceted nature makes it a valuable subject in many fields. What sparked your interest in it?
Properties
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O2/c1-24-11-15(23)21-8-6-20(7-9-21)10-14-17-18-19-22(14)13-4-2-12(16)3-5-13/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYINSMUKOUGBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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